7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
The compound 7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative featuring a 1,3-dimethylated xanthine core. Key structural elements include:
- 8-position substitution: A 4-(4-methoxyphenyl)piperazine group, which is common in ligands targeting serotonin or dopamine receptors.
- m-Tolyloxy group: A 3-methylphenoxy moiety that enhances lipophilicity compared to unsubstituted phenoxy groups.
Propriétés
Numéro CAS |
923193-47-9 |
|---|---|
Formule moléculaire |
C28H34N6O5 |
Poids moléculaire |
534.617 |
Nom IUPAC |
7-[2-hydroxy-3-(3-methylphenoxy)propyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C28H34N6O5/c1-19-6-5-7-23(16-19)39-18-21(35)17-34-24-25(30(2)28(37)31(3)26(24)36)29-27(34)33-14-12-32(13-15-33)20-8-10-22(38-4)11-9-20/h5-11,16,21,35H,12-15,17-18H2,1-4H3 |
Clé InChI |
ZELIEZSNZMJRJA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCN(CC4)C5=CC=C(C=C5)OC)N(C(=O)N(C3=O)C)C)O |
Solubilité |
not available |
Origine du produit |
United States |
Activité Biologique
The compound 7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative with potential therapeutic applications. This article summarizes its biological activities, mechanisms of action, and relevant case studies.
IUPAC Name
This compound
Molecular Formula
C22H30N6O5
Molecular Weight
458.519 g/mol
Structural Features
The compound features a purine core substituted with various functional groups that contribute to its biological activity. Notably, the presence of piperazine and methoxyphenyl groups suggests potential interactions with neurotransmitter systems.
The biological activity of this compound appears to be multifaceted:
- Receptor Interaction : It has been shown to interact with serotonin (5-HT) and dopamine receptors, which are critical in regulating mood and behavior. The affinity for these receptors can be influenced by the substitution patterns on the piperazine moiety .
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests potential anti-inflammatory properties .
Therapeutic Applications
Recent studies have explored the compound's potential in various therapeutic areas:
- Antidepressant Activity : Due to its interaction with serotonin receptors, it may exhibit antidepressant effects similar to other piperazine derivatives .
- Anticancer Properties : Some derivatives of purine compounds have shown promise in cancer treatment by inducing apoptosis in cancer cells through various pathways .
1. Antidepressant Effects
In a study evaluating coumarin-piperazine derivatives, it was found that modifications similar to those in this compound could enhance binding affinity to 5-HT receptors. The introduction of methoxy groups significantly improved receptor interaction profiles .
2. Anti-inflammatory Activity
Research involving structurally related compounds demonstrated dual inhibition of COX enzymes. Compounds with similar structural motifs were effective in reducing inflammation in animal models without significant toxicity .
3. Neuroprotective Effects
The antioxidant properties attributed to the piperazine moiety suggest potential neuroprotective effects. Studies indicate that compounds targeting acetylcholinesterase can improve cognitive function in models of neurodegeneration.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Antidepressant | Serotonin Receptors (5-HT) | |
| Anti-inflammatory | COX Inhibition | |
| Neuroprotective | Acetylcholinesterase Inhibition |
Table 2: Structure-Activity Relationship (SAR)
Analyse Des Réactions Chimiques
Oxidation Reactions
The secondary alcohol group in the 2-hydroxypropyl chain undergoes oxidation under controlled conditions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ (aq) | Acidic, 60–80°C | 3-(m-tolyloxy)-2-oxopropyl derivative (ketone formation) | |
| CrO₃/H₂SO₄ | Room temperature, 12 hrs | Oxidative cleavage to carboxylic acid (minor pathway) |
Key findings:
-
Oxidation to ketones is preferred over full cleavage due to steric hindrance from the m-tolyloxy group.
-
Reaction rates depend on solvent polarity; ethanol enhances selectivity for ketone formation.
Substitution Reactions
The piperazinyl and purine nitrogen atoms participate in nucleophilic substitutions.
| Reagent | Target Site | Conditions | Product | Reference |
|---|---|---|---|---|
| CH₃I (excess) | Piperazine N-atoms | DMF, 80°C, 6 hrs | Quaternary ammonium derivatives | |
| AcCl | Hydroxypropyl -OH | Pyridine, 0°C, 2 hrs | Acetylated propyl ether |
Key findings:
-
Methylation of piperazine occurs selectively at the less hindered nitrogen.
-
Acetylation of the hydroxy group proceeds without purine ring degradation under mild conditions.
Reduction Reactions
While the compound lacks reducible groups like nitro or carbonyls, its synthetic intermediates may undergo reduction.
| Reagent | Target Group | Conditions | Product | Reference |
|---|---|---|---|---|
| H₂/Pd-C | Purine C=C bonds (if present) | Ethanol, 40 psi, 24 hrs | Partially saturated purine derivatives |
Note: Direct reduction of the native compound is not well-documented, but hydrogenation of intermediates during synthesis is critical for modulating aromaticity.
Esterification and Ether Formation
The hydroxypropyl group undergoes esterification and etherification.
| Reagent | Reaction Type | Conditions | Product | Reference |
|---|---|---|---|---|
| Ac₂O | Esterification | Reflux, 4 hrs | Acetate ester | |
| C₆H₅CH₂Br | Williamson ether synthesis | K₂CO₃, DMF, 70°C, 8 hrs | Benzyl ether derivative |
Key findings:
-
Esterification improves solubility in nonpolar solvents.
-
Ether formation at the hydroxypropyl group retains purine ring stability.
Ring-Opening and Degradation
Under harsh acidic or alkaline conditions, the purine core undergoes decomposition.
| Conditions | Observation | Mechanism | Reference |
|---|---|---|---|
| 6M HCl, reflux | Cleavage of purine ring to xanthine analogs | Acid-catalyzed hydrolysis | |
| NaOH (50%), 100°C | Formation of urea and glyoxal derivatives | Base-induced ring scission |
Comparative Reactivity Insights
A comparison with structurally related purine derivatives reveals:
Comparaison Avec Des Composés Similaires
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several purine derivatives, as outlined below:
Table 1: Structural Comparison of Key Analogues
*Estimated based on CAS 887866-63-9 with added hydroxyl and methyl groups.
†Presumed based on structural similarity to CAS 887866-63-7.
Key Observations:
Piperazine Substituents: The 4-(4-methoxyphenyl) group in the target compound and CAS 887866-63-9 may enhance affinity for serotonin receptors compared to the 4-(2-hydroxyethyl) group in CID 950535 . Methoxy groups are known to modulate receptor subtype selectivity.
Propyl Chain Modifications: The 2-hydroxy-3-(m-tolyloxy)propyl chain in the target compound introduces both hydrophilic (hydroxyl) and hydrophobic (m-tolyloxy) regions.
Core Methylation: The 1,3-dimethylation in the target compound and CAS 904520-32-7 may stabilize the purine ring against metabolic degradation compared to non-methylated analogs.
Hypothesized Pharmacological Implications
While direct activity data are unavailable, structural trends suggest:
- Receptor Binding : The 4-methoxyphenylpiperazine moiety is associated with 5-HT1A/5-HT7 receptor affinity in related compounds . The m-tolyloxy group may further fine-tune selectivity.
- Solubility vs. Permeability : The hydroxyl group in the propyl chain could improve aqueous solubility, but the bulky m-tolyloxy substituent might offset this by increasing logP.
Q & A
Basic: What are the critical steps in synthesizing this purine-piperazine hybrid compound?
Methodological Answer:
The synthesis involves sequential functionalization of the purine-dione core. Key steps include:
- Nucleophilic substitution : Reacting 8-bromo-purine intermediates with 4-(4-methoxyphenyl)piperazine under anhydrous conditions to introduce the piperazine moiety. This requires precise stoichiometric control (e.g., 1:1.1 molar ratio) and inert atmosphere (N₂/Ar) to prevent side reactions .
- Propyloxy linkage formation : Coupling the hydroxyl-propyl-m-tolyloxy group via Mitsunobu or nucleophilic alkoxylation, using catalysts like DIAD (diisopropyl azodicarboxylate) and triphenylphosphine. Reaction monitoring via TLC (hexane/EtOAc, 3:1) is critical .
- Purification : Recrystallization from hot ethyl acetate or column chromatography (silica gel, gradient elution with CHCl₃:MeOH) to isolate the final product. Purity is confirmed by melting point consistency (e.g., 165–167°C) and elemental analysis (deviation <0.3% for C/H/N) .
Basic: How can researchers validate the structural integrity of this compound?
Methodological Answer:
Use a multi-spectroscopic approach:
- ¹H/¹³C NMR : Confirm substitution patterns. For example, the piperazine N–CH₂ protons appear as a multiplet at δ 2.58–2.61 ppm, while the purine N(7)–CH₃ resonates as a singlet (~δ 3.72 ppm) .
- IR spectroscopy : Detect carbonyl stretches (C=O) at ~1697 cm⁻¹ and aromatic C–H bends (~1518 cm⁻¹) to verify the purine-dione scaffold and aryl ether linkages .
- Mass spectrometry : Compare the molecular ion peak (e.g., m/z 316 [M⁺] for a related analog) with theoretical values. Deviations >1% suggest impurities .
Advanced: What strategies resolve contradictions in biological activity data for analogs of this compound?
Methodological Answer:
Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:
- Structure-Activity Relationship (SAR) standardization : Synthesize analogs with systematic modifications (e.g., varying piperazine substituents) and test them under identical conditions (e.g., IC₅₀ assays with controlled cell lines) .
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to compare binding affinities of analogs against target receptors (e.g., adenosine A₂A). Inconsistent bioactivity may correlate with steric clashes or hydrogen-bonding variations .
- Meta-analysis : Reconcile data across studies by normalizing metrics (e.g., % inhibition at 10 µM) and excluding outliers via Grubbs’ test (α=0.05) .
Advanced: How can AI-driven experimental design optimize reaction conditions for this compound?
Methodological Answer:
AI tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to predict optimal conditions:
- Parameter optimization : Train models on existing datasets (e.g., temperature, solvent polarity, catalyst loading) to maximize yield. For example, DMF as a solvent at 80°C may enhance nucleophilic substitution efficiency .
- Real-time adjustment : Implement feedback loops using in-line FTIR or HPLC to monitor reaction progress. AI algorithms adjust variables (e.g., reactant addition rate) dynamically to avoid byproducts .
- Failure analysis : Machine learning identifies recurrent failure modes (e.g., hydrolysis of the m-tolyloxy group in acidic conditions) and suggests protective measures (e.g., buffered pH) .
Advanced: What methodological frameworks guide mechanistic studies of this compound’s stability?
Methodological Answer:
Stability studies require a hybrid experimental-theoretical framework:
- Forced degradation : Expose the compound to stress conditions (40°C/75% RH, UV light, acidic/basic hydrolysis) and track degradation products via LC-MS. For example, hydrolytic cleavage of the propyloxy linkage generates m-cresol derivatives .
- DFT calculations : Use Gaussian 09 to model bond dissociation energies (BDEs). The C–O bond in the hydroxypropyl group (BDE ~85 kcal/mol) is more labile than the purine C–N bonds (~110 kcal/mol), guiding stabilization strategies (e.g., lyophilization) .
- Kinetic modeling : Apply the Arrhenius equation to extrapolate shelf-life (t₉₀) from accelerated stability data (e.g., activation energy ~20 kcal/mol) .
Advanced: How can factorial design improve yield in multi-step syntheses of this compound?
Methodological Answer:
A 2³ factorial design evaluates three critical factors:
- Factors : Catalyst concentration (0.5–1.5 eq), temperature (60–100°C), and reaction time (12–24 hrs).
- Response surface methodology (RSM) : Identify interactions (e.g., catalyst × temperature) that maximize yield. For example, high catalyst loading (1.5 eq) at 80°C for 18 hrs increases yield by 22% compared to baseline conditions .
- ANOVA validation : Confirm statistical significance (p<0.05) of factors and iteratively refine the model with central composite designs .
Basic: What safety protocols are essential when handling intermediates in this compound’s synthesis?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods for volatile reagents (e.g., DMF) .
- Waste disposal : Quench reactive intermediates (e.g., bromo-purines) with 10% NaHCO₃ before disposal. Collect organic waste in halogen-resistant containers .
- Emergency procedures : For spills, adsorb with vermiculite and neutralize with 5% acetic acid. Inhalation exposure requires immediate fresh air and medical evaluation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
